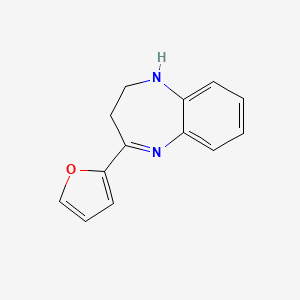

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNRCODKFDNTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N=C1C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377995 | |

| Record name | 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394655-12-0 | |

| Record name | 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for obtaining 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine, a heterocyclic compound of significant interest within medicinal chemistry. The 1,5-benzodiazepine core is a privileged scaffold, known for a wide array of pharmacological activities, including anticonvulsant, antianxiety, sedative, and hypnotic effects.[1][2] The incorporation of a furan moiety is a strategic design element intended to modulate the biological and pharmacokinetic properties of the benzodiazepine system. This document delineates a robust and reproducible two-step synthetic strategy, commencing with the base-catalyzed Claisen-Schmidt condensation to form the requisite α,β-unsaturated chalcone intermediate, followed by a cyclocondensation reaction with o-phenylenediamine. We will explore the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the analytical characterization of the target molecule.

Introduction: The Significance of the 1,5-Benzodiazepine Scaffold

The benzodiazepine framework, a seven-membered diazepine ring fused to a benzene ring, has been a cornerstone of medicinal chemistry since the discovery of chlordiazepoxide in 1955.[1] While 1,4-benzodiazepines have been extensively developed as therapeutic agents, their 1,5-isomers have also garnered significant attention for a diverse range of biological activities.[1][2] These compounds are not only valuable for their direct therapeutic potential but also serve as versatile intermediates for the synthesis of more complex fused heterocyclic systems like triazolo- and oxadiazolo-benzodiazepines.[3]

The synthesis of 2,3-dihydro-1H-1,5-benzodiazepines is most commonly achieved through the condensation of an o-phenylenediamine with a suitable three-carbon synthon, typically an α,β-unsaturated carbonyl compound (a chalcone) or a ketone.[3][4] This approach offers a convergent and efficient route to the desired heterocyclic core. The selection of various catalysts and reaction conditions, including acidic catalysts, microwave irradiation, and solvent-free methods, allows for the optimization of yield and reaction time.[4]

This guide focuses on the synthesis of a specific analogue, this compound, highlighting the integration of the furan ring, a common motif in pharmacologically active molecules.

Synthetic Strategy Overview

The synthesis of the target benzodiazepine is efficiently executed in a two-step sequence. This strategy is predicated on the initial construction of a furan-containing chalcone, which then undergoes cyclization with a diamine.

Caption: Overall synthetic workflow.

Step 1: Synthesis of the Chalcone Intermediate

The cornerstone of this synthesis is the formation of an α,β-unsaturated ketone, specifically a chalcone bearing a furan ring. This is reliably achieved through the Claisen-Schmidt condensation, an aldol condensation between an enolizable ketone (2-acetylfuran) and an aldehyde that lacks α-hydrogens (an aromatic aldehyde).

Mechanistic Insight

The reaction proceeds via a base-catalyzed mechanism. The base abstracts an acidic α-proton from 2-acetylfuran to generate an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated chalcone.

Caption: Simplified Claisen-Schmidt reaction mechanism.

Experimental Protocol: Synthesis of (E)-1-(Furan-2-yl)-3-phenylprop-2-en-1-one

This protocol is adapted from established procedures for furan-containing chalcones.

Materials:

-

2-Acetylfuran

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water

Procedure:

-

Prepare a solution of sodium hydroxide (2.18 g, 55 mmol) in a mixture of water and ethanol (30 mL, 2:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

-

To this basic solution, add 2-acetylfuran (equivalent to 43 mmol).

-

While stirring, add benzaldehyde (4.6 g, 43 mmol) to the reaction mixture.

-

Continue stirring at room temperature for approximately 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is typically poured into crushed ice or cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual base.

-

The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Step 2: Synthesis of this compound

The final step involves the cyclocondensation of the synthesized furan-chalcone with o-phenylenediamine. This reaction forms the seven-membered benzodiazepine ring. A variety of catalysts can be employed to facilitate this transformation; a common and effective method utilizes a base like piperidine in a refluxing alcoholic solvent.[1]

Mechanistic Considerations

The reaction is believed to proceed through a series of nucleophilic additions and condensations. Initially, one of the amino groups of o-phenylenediamine attacks the carbonyl carbon of the chalcone, forming a hemiaminal intermediate which dehydrates to an imine. Subsequently, the second amino group undergoes an intramolecular Michael addition to the β-carbon of the α,β-unsaturated system. Tautomerization and proton transfers then lead to the final 2,3-dihydro-1H-1,5-benzodiazepine structure.

Caption: Proposed mechanism for benzodiazepine ring formation.

Experimental Protocol

This protocol is based on methodologies reported for analogous syntheses.[1]

Materials:

-

(E)-1-(Furan-2-yl)-3-phenylprop-2-en-1-one (from Step 1)

-

o-Phenylenediamine

-

Piperidine (catalytic amount)

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask, dissolve an equimolar mixture of the furan-chalcone and o-phenylenediamine in absolute ethanol (approximately 30 mL).

-

Add a catalytic amount of piperidine (a few drops) to the solution.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction progress using TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of cold ethanol to remove impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Characterization Data

The structural confirmation of the synthesized compounds is achieved through standard spectroscopic techniques.

| Compound | Technique | Expected Data |

| (E)-1-(Furan-2-yl)-3-phenylprop-2-en-1-one | ¹H NMR (CDCl₃) | δ 8.04 (d, 2H, Ar-H), 7.61 (d, 1H, Ar-H), 7.58 (t, 1H, Ar-H), 7.52 (d, 2H, Ar-H), 7.49 (dd, 1H, Furan-H), 7.47 (d, 1H, Furan-H), 6.72 (dd, 1H, Furan-H), 6.51 (dd, 1H, Furan-H). |

| IR (cm⁻¹) | ~3123 (C-H furan), ~1658 (C=O), ~1594 (C=C). | |

| 4-(Furan-2-yl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons of the benzo and phenyl groups, furan protons, a broad singlet for the NH proton, and signals for the diastereotopic methylene protons and the methine proton of the dihydrodiazepine ring. |

| IR (cm⁻¹) | N-H stretching (~3300-3400), C=N stretching (~1630), and aromatic C=C stretching. | |

| Mass Spec (ESI-MS) | Expected molecular ion peak [M+H]⁺. |

Conclusion

This guide has outlined a reliable and well-documented two-step synthetic route for the preparation of this compound. The methodology leverages the classical Claisen-Schmidt condensation followed by a cyclocondensation reaction, both of which are fundamental transformations in organic synthesis. The presented protocols, grounded in established literature, provide a solid foundation for researchers and drug development professionals to access this and structurally related compounds for further investigation into their chemical and biological properties. The versatility of the starting materials allows for the generation of a library of analogues by varying the substituted aldehydes and diamines, facilitating structure-activity relationship studies.

References

- 1. researchgate.net [researchgate.net]

- 2. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF FEW 2-(SUBSTITUTED ARYL)-4-(HETEROARYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPINE DERIVATIVES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the One-Pot Synthesis of Furan-Substituted 1,5-Benzodiazepines

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The fusion of furan and 1,5-benzodiazepine moieties into a single molecular entity represents a compelling strategy in modern medicinal chemistry. 1,5-Benzodiazepines are a well-established class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and hypnotic properties.[1][2] The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in numerous pharmaceuticals and natural products, often serving as a bioisostere for phenyl groups and contributing to improved metabolic stability and receptor interactions.[3][4] This guide provides a detailed exploration of the one-pot synthesis of furan-substituted 1,5-benzodiazepines, a method prized for its efficiency and atom economy. As a self-validating system, this document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into reaction mechanisms, catalyst selection, detailed experimental protocols, and spectroscopic analysis.

Part 1: The Strategic Convergence of Furan and 1,5-Benzodiazepine Scaffolds

Pharmacological Significance of the 1,5-Benzodiazepine Core

The 1,5-benzodiazepine skeleton is a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets. These seven-membered nitrogen-containing heterocycles are cornerstones in the development of therapeutics for the central nervous system (CNS).[5] Beyond their well-known applications as anxiolytics and sedatives, their derivatives have shown promise as antimicrobial, anticancer, and anti-HIV agents.[6][7] Furthermore, they serve as versatile synthetic intermediates for creating more complex fused-ring systems like triazolo- and oxadiazolo-benzodiazepines, expanding their therapeutic potential.[8]

The Furan Moiety as a Privileged Pharmacophore

The furan ring is not merely a passive structural component; it is an active contributor to a molecule's pharmacological profile. Its unique electronic and steric properties allow it to engage in specific drug-receptor interactions.[4] The incorporation of a furan ring can modulate a compound's lipophilicity and bioavailability. Furan-based compounds have demonstrated a wide array of biomedical applications, including antimicrobial, anticancer, and analgesic activities.[3] This makes the furan scaffold a highly desirable feature in the design of novel therapeutic agents.

Rationale for the Synthesis of Furan-Substituted 1,5-Benzodiazepines

The strategic combination of these two pharmacophores is based on the principle of molecular hybridization, aiming to create new chemical entities with potentially synergistic or novel biological activities. The synthesis of 4-(naphtho[2,1-b]furan-2-yl)-2-(substituted)phenyl-2,5-dihydro-1H-1,5-benzodiazepines, for example, has been pursued to enhance the pharmacological profile of the parent molecules.[7] The one-pot synthesis approach is particularly advantageous as it streamlines the production process, reduces waste, and allows for the rapid generation of a diverse library of compounds for screening and development.[9]

Part 2: Core Synthetic Strategy & Mechanistic Insights

The most common and efficient method for synthesizing 1,5-benzodiazepines is the condensation reaction between o-phenylenediamine (OPD) and a carbonyl compound.[1][8] For the synthesis of furan-substituted analogues, the carbonyl component is typically a furan-containing chalcone (an α,β-unsaturated ketone).

The Underlying Reaction Mechanism

The reaction proceeds via a well-established pathway involving acid or base catalysis. The causality behind this multi-step process is a cascade of classical organic reactions that culminates in the formation of the stable seven-membered ring.

-

Michael Addition: The reaction initiates with a nucleophilic attack by one of the amino groups of o-phenylenediamine onto the β-carbon of the furan-chalcone. This 1,4-conjugate addition is a critical first step.

-

Intramolecular Cyclization: The second amino group then attacks the carbonyl carbon of the ketone, leading to the formation of a seven-membered heterocyclic intermediate.

-

Dehydration: The intermediate subsequently undergoes dehydration (loss of a water molecule) to form the final, more stable, conjugated 2,3-dihydro-1H-1,5-benzodiazepine product.

The proposed mechanism is a robust and predictable pathway, making this synthesis a self-validating system for producing the desired compounds.[5]

The Critical Role of the Catalyst: A Comparative Analysis

The choice of catalyst is paramount to the success of the synthesis, influencing reaction time, yield, and purity. Both acid and base catalysts can be employed, each with distinct advantages.

-

Acid Catalysts (e.g., p-Toluenesulfonic Acid, Acetic Acid, Lewis Acids): These catalysts function by activating the carbonyl group of the chalcone, making it more electrophilic and susceptible to nucleophilic attack.[2] Solid acid catalysts like SiO₂-Al₂O₃ or sulfated zirconia are particularly valuable as they are heterogeneous, allowing for easy separation and recycling, which aligns with green chemistry principles.[10][11]

-

Base Catalysts (e.g., Piperidine): Basic catalysts facilitate the initial Michael addition by deprotonating the amine, increasing its nucleophilicity.[11]

The selection of the optimal catalyst often depends on the specific substrates used and the desired reaction conditions (e.g., solvent-free vs. solution-phase).

Part 3: Experimental Protocol & Workflow

This section provides a representative, field-proven protocol. As a self-validating system, adherence to these steps ensures reproducibility.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines.[2][7][11]

Reactants:

-

o-Phenylenediamine (OPD): 1.0 mmol

-

Furan-chalcone derivative (e.g., 1-(Furan-2-yl)-3-phenylprop-2-en-1-one): 1.0 mmol

-

Catalyst (e.g., p-Toluenesulfonic acid or SiO₂-Al₂O₃): 10-20 mol%

-

Solvent (e.g., Ethanol or Acetonitrile): 10 mL (Solvent-free conditions can also be applied)[2]

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol), the furan-chalcone derivative (1.0 mmol), and the chosen catalyst.

-

Solvent Addition: Add the solvent (e.g., Ethanol, 10 mL). For solvent-free conditions, grind the reactants and catalyst together in a mortar and pestle.[2]

-

Reaction Conditions: Stir the mixture at the appropriate temperature. For many catalysts, refluxing in ethanol (approx. 80 °C) for 1-6 hours is effective.[10][11] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate:Hexane, 1:4).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, evaporate the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) and wash with water to remove any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Recrystallization: Purify the crude product further by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure furan-substituted 1,5-benzodiazepine.

Experimental Workflow Diagram

Part 4: Data Analysis and Interpretation

Tabulated Synthesis Results

The choice of catalyst and reaction conditions significantly impacts the outcome. The following table summarizes results from various reported methods, providing a comparative overview for protocol optimization.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine/Acetic Acid | DMF | Reflux | 8-10 | ~85 | [10] |

| SiO₂-Al₂O₃ | Ethanol | 80 | 1 | 93 | [10][11] |

| p-Toluenesulfonic Acid | Solvent-free | 80-85 | 0.2-0.3 | 70-94 | [2] |

| Sulfated Tin Oxide | Methanol | Reflux | 1-2 | 88 | [11] |

| Ammonium Acetate | Ethanol | 60 | 2-4 | up to 74 | [12] |

Spectroscopic Characterization Data

Structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques. The data presented here are characteristic for the furan-substituted 1,5-benzodiazepine scaffold.[13][14][15]

| Technique | Region/Type | Characteristic Signals & Interpretation |

| ¹H NMR | 6.0-7.5 ppm | Aromatic protons of the benzene and furan rings. The specific splitting patterns (d, t, m) and coupling constants are diagnostic. |

| 3.0-5.0 ppm | Protons of the seven-membered diazepine ring (CH and CH₂ groups). Often appear as complex multiplets. | |

| ~3.0 ppm | A broad singlet corresponding to the N-H proton of the diazepine ring. | |

| ¹³C NMR | 160-175 ppm | Imine carbon (C=N) of the benzodiazepine ring. |

| 110-150 ppm | Aromatic carbons from the furan and benzene rings. | |

| 30-70 ppm | Aliphatic carbons of the diazepine ring. | |

| IR (Infrared) | 3200-3400 cm⁻¹ | N-H stretching vibration. |

| 1600-1650 cm⁻¹ | C=N (imine) stretching vibration. | |

| ~1590 cm⁻¹ | C=C aromatic stretching vibrations. | |

| MS (Mass Spec) | Varies | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound. |

| Varies | Characteristic fragmentation patterns involving the loss of substituents from the furan or benzene rings. |

Part 5: Conclusion and Future Outlook

The one-pot synthesis of furan-substituted 1,5-benzodiazepines via the condensation of o-phenylenediamine and furan-chalcones is a highly efficient, robust, and versatile method. It provides rapid access to a wide range of potentially bioactive molecules. The use of recyclable solid acid catalysts further enhances the appeal of this methodology from a green chemistry perspective. Future research will likely focus on expanding the substrate scope, exploring novel catalytic systems to further improve efficiency and selectivity, and conducting extensive biological screening of the synthesized compound libraries to identify new lead candidates for drug development. The logical and predictable nature of this synthesis ensures its continued relevance in both academic and industrial research settings.

References

- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW [zenodo.org]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. jocpr.com [jocpr.com]

- 6. Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Characterization of 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the novel heterocyclic compound, 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine. The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. The incorporation of a furan moiety is anticipated to modulate its pharmacological profile, making this compound a person of significant interest for further investigation. This document outlines a plausible synthetic route, detailed predicted spectroscopic data based on analogous compounds, structural elucidation, and a discussion of its potential therapeutic applications. While direct experimental data for this specific molecule is not extensively available in the current literature, this guide synthesizes established chemical principles and data from closely related structures to provide a robust and scientifically grounded characterization.

Introduction: The Scientific Rationale

The fusion of a benzene ring with a seven-membered diazepine ring forms the core of benzodiazepines, a class of compounds that has had a profound impact on pharmacotherapy. While 1,4-benzodiazepines are widely known for their anxiolytic, sedative, and anticonvulsant properties, the isomeric 1,5-benzodiazepines have also garnered significant attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[1].

The strategic incorporation of a furan ring at the 4-position of the 1,5-benzodiazepine nucleus is a deliberate design choice. Furan and its derivatives are prevalent in a multitude of bioactive natural products and synthetic pharmaceuticals, contributing to their therapeutic efficacy[2]. It is hypothesized that the electron-rich nature and specific steric configuration of the furan moiety will influence the electronic distribution and conformation of the benzodiazepine ring, potentially leading to novel or enhanced biological activities. Recent studies on furan-containing benzodiazepine derivatives have indicated promising anticonvulsant and antimicrobial potential[3][4][5].

This guide serves as a foundational document for researchers, providing a detailed roadmap for the synthesis and comprehensive characterization of this compound, thereby facilitating its exploration as a potential therapeutic agent.

Synthesis of this compound: A Proposed Pathway

The synthesis of 2,3-dihydro-1H-1,5-benzodiazepines is typically achieved through the condensation reaction of an o-phenylenediamine with a suitable ketone or chalcone. For the target molecule, a plausible and efficient synthetic route involves the reaction of o-phenylenediamine with 1-(furan-2-yl)ethan-1-one (2-acetylfuran).

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or toluene, add 2-acetylfuran (1 equivalent).

-

Catalysis: Introduce a catalytic amount of an acid, such as acetic acid or a Lewis acid (e.g., Sc(OTf)₃), to facilitate the condensation and subsequent cyclization.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

The causality behind this experimental design lies in the acid-catalyzed nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbon of 2-acetylfuran, leading to the formation of a diimine intermediate, which then undergoes an intramolecular cyclization to form the seven-membered benzodiazepine ring.

Spectroscopic and Structural Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data based on the analysis of closely related 1,5-benzodiazepine structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Furan) | ~7.5 | d | ~1.8 |

| H (Furan) | ~6.4 | dd | ~3.4, 1.8 |

| H (Furan) | ~6.2 | d | ~3.4 |

| H (Aromatic) | 6.8 - 7.3 | m | - |

| NH | ~3.5 (broad) | s | - |

| CH₂ | ~2.8 | s | - |

| CH₃ | ~2.3 | s | - |

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N | ~168 |

| C (Furan) | ~155 |

| C (Furan) | ~143 |

| C (Aromatic) | 138 - 142 |

| C (Aromatic) | 120 - 128 |

| C (Furan) | ~111 |

| C (Furan) | ~108 |

| C (Quaternary) | ~70 |

| CH₂ | ~45 |

| CH₃ | ~30 |

Note: The predicted chemical shifts are based on data from analogous 1,5-benzodiazepine derivatives and known substituent effects.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Predicted FTIR Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H stretching (amine) |

| 3000 - 3100 | C-H stretching (aromatic and furan) |

| 2850 - 2950 | C-H stretching (aliphatic) |

| ~1630 | C=N stretching (imine) |

| 1580 - 1600 | C=C stretching (aromatic) |

| ~1500 | C=C stretching (furan) |

| 1200 - 1300 | C-N stretching |

| ~1015 | C-O-C stretching (furan) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

-

Predicted Molecular Formula: C₁₃H₁₂N₂O

-

Predicted Exact Mass: 212.0950

-

Expected Fragmentation Pattern: The mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Fragmentation is likely to occur via cleavage of the dihydrobenzodiazepine ring, leading to characteristic fragment ions.

Structural Elucidation and Conformational Analysis

Based on X-ray crystallographic studies of analogous compounds, the seven-membered 2,3-dihydro-1H-1,5-benzodiazepine ring is expected to adopt a boat-like conformation[6][7]. This conformation minimizes steric strain within the ring system.

Figure 2: Conformational representation of this compound.

The furan ring at the 4-position is likely to be oriented pseudo-equatorially to minimize steric interactions with the rest of the molecule. The overall three-dimensional structure will be crucial in determining its interaction with biological targets.

Potential Biological Activities and Therapeutic Applications

Derivatives of 1,5-benzodiazepines containing heterocyclic moieties have demonstrated a wide array of pharmacological activities.

-

Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of furan-containing benzodiazepines[3][4]. The presence of the furan ring and the imine functionality are thought to be important for this activity. It is plausible that this compound will exhibit similar antimicrobial properties.

-

Anticonvulsant Activity: The benzodiazepine scaffold is a well-established pharmacophore for anticonvulsant drugs. The structural features of the target molecule, including the diazepine ring, suggest that it may modulate GABAergic neurotransmission, a key mechanism in controlling neuronal excitability[5].

-

Other Potential Activities: Given the broad spectrum of activities associated with 1,5-benzodiazepines, this compound could also be explored for its anti-inflammatory, analgesic, and anticancer properties.

Figure 3: Potential biological activities of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, characterization of this compound. The outlined synthesis is based on well-established chemical transformations, and the predicted spectroscopic data are grounded in the analysis of closely related, experimentally verified structures. The potential for this molecule to exhibit significant biological activity, particularly as an antimicrobial or anticonvulsant agent, warrants its synthesis and empirical validation.

Future research should focus on the following:

-

Synthesis and Empirical Characterization: The synthesis of the title compound and its full experimental characterization using the techniques outlined in this guide.

-

Biological Screening: A comprehensive biological evaluation to determine its antimicrobial, anticonvulsant, and other potential therapeutic activities.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs to establish clear structure-activity relationships, which will be crucial for lead optimization in any drug discovery program.

-

Computational Modeling: In-depth computational studies to understand its binding modes with potential biological targets and to rationalize its observed activities.

This foundational guide is intended to catalyze further research into this promising molecule and its potential contributions to the field of medicinal chemistry.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Synthesis and antimicrobial activity of some new benzodifurans and phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF FEW 2-(SUBSTITUTED ARYL)-4-(HETEROARYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPINE DERIVATIVES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 6. Crystal structure, Hirshfeld surface analysis and interaction energy calculation of 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(2-Hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine and the 2-(2,3-dimethoxyphenyl)-, 2-(3,4-dimethoxyphenyl)- and 2-(2,5-dimethoxyphenyl)-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine. As a molecule of interest in medicinal chemistry, a thorough understanding of its structural characterization is paramount. This document serves as a comprehensive resource for researchers, offering in-depth interpretation of its NMR spectra, which is crucial for synthesis verification and further drug development. The guide will cover the theoretical basis for the expected chemical shifts and coupling constants, present the spectral data in a clear, tabular format, and provide a detailed, proton-by-proton and carbon-by-carbon assignment.

Introduction: The Significance of this compound and NMR Spectroscopy

The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anxiolytic, and anti-inflammatory properties[1][2]. The incorporation of a furan moiety, a common pharmacophore, into the benzodiazepine core at the 4-position can modulate its pharmacological profile. The synthesis of such derivatives often involves the condensation of o-phenylenediamine with a suitable ketone precursor[3][4].

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[5][6] It provides detailed information about the chemical environment of each nucleus, allowing for the unambiguous determination of the molecular structure. For a molecule like this compound, ¹H and ¹³C NMR are essential to confirm the successful synthesis and to characterize the compound.

Molecular Structure and Numbering

A clear understanding of the molecular structure and a consistent numbering system are essential for the interpretation of NMR spectra.

Figure 1. Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The predictions are based on typical chemical shifts for 1,5-benzodiazepine derivatives and substituted furans.[9][10]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-5' | 7.40 - 7.20 | m | - | 2H |

| H-3', H-4' | 7.00 - 6.80 | m | - | 2H |

| H-3'' | 7.65 | dd | J = 1.8, 0.8 Hz | 1H |

| H-5'' | 7.50 | dd | J = 3.6, 0.8 Hz | 1H |

| H-4'' | 6.55 | dd | J = 3.6, 1.8 Hz | 1H |

| H-2 | ~3.0 - 2.8 | m | - | 2H |

| H-3 | ~2.6 - 2.4 | m | - | 2H |

| N1-H | ~4.5 (broad s) | s | - | 1H |

| N5-H | ~3.5 (broad s) | s | - | 1H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (Benzodiazepine Ring): The four protons on the benzene ring (H-2', H-3', H-4', H-5') are expected to appear as a complex multiplet in the aromatic region, between δ 7.40 and 6.80 ppm. Their exact chemical shifts and splitting patterns will depend on the substitution pattern of the benzodiazepine ring.

-

Furan Protons: The furan ring protons are expected to show characteristic chemical shifts and coupling constants.[11]

-

H-5'': This proton, adjacent to the oxygen atom, is expected to be the most downfield of the furan protons, appearing as a doublet of doublets around δ 7.50 ppm.

-

H-3'': This proton will also be a doublet of doublets, appearing around δ 7.65 ppm.

-

H-4'': This proton will be the most upfield of the furan protons, appearing as a doublet of doublets around δ 6.55 ppm, due to coupling with both H-3'' and H-5''.

-

-

Dihydrodiazepine Ring Protons:

-

The methylene protons at the C2 and C3 positions of the dihydrodiazepine ring are expected to appear as multiplets in the upfield region, typically between δ 3.0 and 2.4 ppm. The complexity of these signals arises from geminal and vicinal couplings.

-

The N-H protons of the benzodiazepine ring are expected to appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

-

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data is presented in the table below. These predictions are based on known data for 1,5-benzodiazepines and furan derivatives.[11]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4 | ~165 |

| C-5a | ~142 |

| C-9a | ~140 |

| C-2' | ~129 |

| C-5' | ~128 |

| C-3' | ~122 |

| C-4' | ~121 |

| C-2'' | ~152 |

| C-5'' | ~144 |

| C-3'' | ~112 |

| C-4'' | ~110 |

| C-2 | ~55 |

| C-3 | ~35 |

Interpretation of the ¹³C NMR Spectrum

-

Iminie Carbon (C-4): The imine carbon (C=N) at the C-4 position is expected to be the most downfield signal in the spectrum, appearing around δ 165 ppm.

-

Aromatic and Heteroaromatic Carbons: The carbons of the benzene and furan rings will appear in the aromatic region (δ 155-110 ppm).

-

The carbons of the furan ring attached to the oxygen (C-2'' and C-5'') will be the most downfield in this region.

-

The carbons of the benzene ring will have chemical shifts influenced by the fused diazepine ring.

-

-

Aliphatic Carbons: The methylene carbons of the dihydrodiazepine ring (C-2 and C-3) will appear in the upfield region of the spectrum, typically between δ 55 and 35 ppm.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra, the following general protocol should be followed:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguous assignment of all proton and carbon signals.[6]

-

Conclusion

This technical guide provides a comprehensive overview and interpretation of the predicted ¹H and ¹³C NMR spectral data for this compound. The provided data and analysis serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. While the presented data is based on well-established principles and analysis of similar structures, it is crucial to confirm these assignments with experimentally acquired data. The outlined experimental protocol provides a reliable method for obtaining high-quality NMR spectra for this compound.

References

- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. emerypharma.com [emerypharma.com]

- 7. researchgate.net [researchgate.net]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]

crystal structure of 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine derivatives

An In-Depth Technical Guide to the Crystal Structure of 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-Benzodiazepine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 1,5-benzodiazepine are a pivotal class of nitrogen-containing heterocyclic compounds, renowned for their wide-ranging and potent biological activities.[1] The incorporation of a furan moiety at the 4-position of the benzodiazepine scaffold introduces unique stereoelectronic properties, significantly influencing the molecule's conformation, crystal packing, and, consequently, its pharmacological profile. This technical guide provides a comprehensive exploration of the crystal structure of this compound derivatives, synthesizing crystallographic data with field-proven insights for researchers and drug development professionals. We delve into the synthetic methodologies, detailed crystallographic analysis, structure-activity relationships, and the computational tools used to understand the intricate intermolecular interactions that govern the solid-state architecture of these promising therapeutic agents.

Introduction: The Significance of Furan-Substituted 1,5-Benzodiazepines

The 1,5-benzodiazepine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a remarkable spectrum of pharmacological activities, including antidepressant, antitubercular, antimicrobial, and anticonvulsant properties.[1] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is also a significant pharmacophore found in numerous bioactive compounds and approved drugs.[2][3][4] Its presence can enhance biological activity through various mechanisms, including acting as a bioisostere for other aromatic systems, participating in hydrogen bonding, and influencing the overall molecular conformation.[4] The fusion of these two pharmacophores in this compound derivatives has led to the development of novel compounds with significant therapeutic potential. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new, more potent, and selective drug candidates.

Synthetic Pathways to 4-(Furan-2-yl)-1,5-Benzodiazepine Derivatives

The synthesis of 1,5-benzodiazepines typically involves the condensation reaction between an o-phenylenediamine and a suitable 1,3-dicarbonyl compound or its equivalent. For the synthesis of the title compounds, a common and effective strategy involves the reaction of o-phenylenediamine with a chalcone derived from a furan aldehyde.

Experimental Protocol: Synthesis of a Representative 4-(Furan-2-yl)-1,5-Benzodiazepine Derivative

This protocol describes a general procedure for the synthesis of this compound derivatives, which is a foundational step before crystallographic analysis.

Step 1: Synthesis of the Chalcone Intermediate

-

To a solution of 2-acetylfuran (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Filter the precipitated solid, wash with cold water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Cyclocondensation to Form the 1,5-Benzodiazepine Ring

-

A mixture of the synthesized chalcone (1 equivalent) and o-phenylenediamine (1.1 equivalents) is refluxed in a suitable solvent such as ethanol or acetic acid.

-

A catalytic amount of an acid (e.g., glacial acetic acid) or a base (e.g., piperidine) can be added to facilitate the reaction.

-

Monitor the reaction by TLC. Once the starting materials are consumed (typically 6-8 hours), cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution upon cooling. Filter the solid, wash with a small amount of cold ethanol, and dry.

-

Further purification can be achieved by column chromatography or recrystallization to yield the pure this compound derivative suitable for single-crystal X-ray diffraction studies.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for 4-(furan-2-yl)-1,5-benzodiazepine derivatives.

Crystallographic Analysis: Unveiling the Solid-State Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of crystalline solids. The following sections detail the key structural features of this compound derivatives as revealed by this powerful analytical method.

The Conformation of the Seven-Membered Diazepine Ring

A defining feature of the 2,3-dihydro-1H-1,5-benzodiazepine system is the conformation of the seven-membered diazepine ring. In the case of 4-(furan-2-yl) substituted derivatives, this ring consistently adopts a boat conformation .[1] This conformation is a critical determinant of the overall molecular shape and influences how the molecule interacts with biological targets.

Puckering analysis of the seven-membered ring provides quantitative descriptors of its conformation. For a representative derivative, (S,E)-3-[4-(furan-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b][1][5]diazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione, the puckering parameters were determined to be Q(2) = 0.915 (4) Å, Q(3) = 0.187 (4) Å, φ(2) = 38.9 (2)°, and φ(3) = 156.3 (12)°, with a total puckering amplitude Q of 0.933 (4) Å.[1] These values are characteristic of a boat conformation.

Orientation of the Furan Ring

The spatial orientation of the furan ring relative to the benzodiazepine core is another crucial structural aspect. The dihedral angle between the mean plane of the furan ring and the fused benzene ring is a key parameter. In the aforementioned derivative, this dihedral angle is 48.7 (2)°.[1] This twisted arrangement minimizes steric hindrance and allows for favorable intermolecular interactions in the crystal lattice.

Intermolecular Interactions and Crystal Packing

The solid-state architecture of these compounds is stabilized by a network of non-covalent interactions, including hydrogen bonds and π–π stacking interactions. These interactions dictate the crystal packing and influence physical properties such as solubility and melting point.

-

Hydrogen Bonding: N—H···O hydrogen bonds are commonly observed, where the amine proton of the diazepine ring acts as a donor and an oxygen atom from an adjacent molecule (often from a substituent or a solvent molecule) acts as an acceptor.[1] These interactions can link molecules into chains or more complex three-dimensional networks. For instance, in the crystal structure of (S,E)-3-[4-(furan-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b][1][5]diazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione, N—H⋯O hydrogen bonds contribute to the formation of layers of molecules.[1]

-

π–π Stacking Interactions: Slipped π–π stacking interactions between the aromatic benzene rings of adjacent molecules are also a significant feature in the crystal packing.[1] These interactions contribute to the overall stability of the crystal lattice.

Diagram of Key Structural Features

Caption: Key intramolecular and intermolecular structural features.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify the regions involved in different types of contacts. For the representative 4-(furan-2-yl)-1,5-benzodiazepine derivative, Hirshfeld analysis revealed that the most significant contributions to the crystal packing are from H···H (46.8%), H···O/O···H (23.5%), and H···C/C···H (15.8%) interactions.[1] This indicates that van der Waals forces play a dominant role in the overall crystal packing.[1]

Structure-Activity Relationship (SAR) and Drug Development Implications

The detailed structural information obtained from crystallographic studies is invaluable for understanding the SAR of 4-(furan-2-yl)-1,5-benzodiazepine derivatives.

-

Conformational Rigidity and Receptor Binding: The boat conformation of the diazepine ring and the specific orientation of the furan substituent create a defined three-dimensional shape. This conformation can be crucial for fitting into the binding pocket of a biological target, such as an enzyme or a receptor. Modifications that alter this conformation could significantly impact biological activity.

-

Hydrogen Bonding Potential: The presence of hydrogen bond donors (N-H) and acceptors (furan oxygen, other substituents) provides specific interaction points with biological macromolecules. The crystal structure reveals the preferred geometries for these interactions, guiding the design of analogs with enhanced binding affinity.

-

Lipophilicity and Physicochemical Properties: The furan ring contributes to the overall lipophilicity of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The crystal packing analysis can provide insights into the solid-state properties, such as solubility and stability, which are critical for drug formulation.

Conclusion

The crystal structure of this compound derivatives is characterized by a boat conformation of the seven-membered diazepine ring and a specific, non-coplanar orientation of the furan substituent. The solid-state architecture is governed by a network of hydrogen bonds and π–π stacking interactions, leading to the formation of a stable three-dimensional supramolecular assembly. A thorough understanding of these structural features, obtained through single-crystal X-ray diffraction and computational analyses, is fundamental for the rational design of new derivatives with improved pharmacological profiles. This in-depth knowledge empowers researchers and drug development professionals to make informed decisions in the quest for novel and effective therapeutic agents based on the 1,5-benzodiazepine scaffold.

References

- 1. Crystal structure, Hirshfeld surface analysis and interaction energy calculation of 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijabbr.com [ijabbr.com]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

Navigating the Therapeutic Potential: A Technical Guide to the Preliminary Biological Screening of Novel 1,5-Benzodiazepines

For researchers, scientists, and drug development professionals, the journey of translating a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is both an art and a science. This guide provides an in-depth, experience-driven framework for the preliminary biological screening of novel 1,5-benzodiazepines, a class of compounds renowned for its diverse pharmacological activities.[1][2] Moving beyond a rigid checklist, we will explore the rationale behind a tiered and logical screening cascade, ensuring that each experimental step is a self-validating system designed to efficiently identify and characterize promising lead candidates.

The Enduring Promise of the 1,5-Benzodiazepine Scaffold

The 1,5-benzodiazepine nucleus is a privileged scaffold in medicinal chemistry, historically associated with anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] These effects are primarily mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] However, contemporary research has unveiled a much broader spectrum of biological activities, including antimicrobial, anticancer, and analgesic effects, making this class of compounds a fertile ground for new drug discovery.[1][3][4][5][6][7]

Our screening strategy, therefore, is not a monolithic protocol but a decision-tree-based approach. It begins with broad, high-throughput in vitro assays to identify any significant biological activity and then funnels promising compounds into more specific secondary and in vivo screens to elucidate their mechanism of action and therapeutic potential.

A Tiered Approach to Unveiling Biological Activity

A logical and resource-efficient screening cascade is paramount. The initial goal is to cast a wide net with cost-effective and rapid in vitro assays to identify any "hits." These hits are then subjected to more rigorous and targeted secondary assays.

Caption: A tiered screening cascade for novel 1,5-benzodiazepines.

Part 1: Foundational Cytotoxicity and Antimicrobial Screening

The initial screening phase aims to broadly assess the bioactivity of the novel 1,5-benzodiazepines. Cytotoxicity screening is a critical first step, not only for identifying potential anticancer agents but also for determining the therapeutic window for other applications.[8][9][10] Concurrently, given the documented antimicrobial properties of some benzodiazepine derivatives, a primary antimicrobial screen is a cost-effective way to explore this therapeutic avenue.[4][6][7][11]

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] Its simplicity and scalability make it ideal for the initial screening of a library of novel compounds.

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) in appropriate culture media.[10][12]

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel 1,5-benzodiazepine compounds and a positive control (e.g., Doxorubicin) in the culture medium.[9] Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include vehicle-treated wells as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value for each compound.[8][9]

Primary Antimicrobial Screening: The Disc Diffusion Method

The disc diffusion method is a simple, qualitative assay to screen for antimicrobial activity. It allows for the rapid assessment of a compound's ability to inhibit the growth of various microorganisms.

-

Microorganism Culture: Prepare fresh cultures of test microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[11]

-

Agar Plate Preparation: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

-

Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the novel 1,5-benzodiazepine compounds, a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), and a negative control (the solvent used to dissolve the compounds). Place the discs on the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Part 2: Delving Deeper - Neuropharmacological Profiling

While the classical applications of benzodiazepines are well-established, a preliminary screen for neuropharmacological activity can uncover novel mechanisms or profiles. This is particularly relevant for identifying compounds with potential as anxiolytics, anticonvulsants, or analgesics.

Anxiolytic Activity Screening: The Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely validated behavioral assay for assessing anxiety-like behavior in rodents.[13] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Animal Acclimatization: Allow mice or rats to acclimate to the testing room for at least one hour before the experiment.

-

Compound Administration: Administer the novel 1,5-benzodiazepine compounds, a positive control (e.g., Diazepam), or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.[14]

-

Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.

-

Data Collection and Analysis: Record the number of entries into and the time spent in the open and closed arms using a video tracking system. An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of anxiolytic activity.[13]

Anticonvulsant Activity Screening: The Pentylenetetrazole (PTZ)-Induced Seizure Test

The pentylenetetrazole (PTZ)-induced seizure model is a common method for screening potential anticonvulsant drugs.[15] PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures.

-

Animal Preparation: Use mice or rats for this study.

-

Compound Administration: Administer the novel 1,5-benzodiazepine compounds, a positive control (e.g., Diazepam), or a vehicle control to the animals.[15]

-

PTZ Induction: After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneously).

-

Observation: Observe the animals for 30 minutes for the onset and severity of seizures (e.g., myoclonic jerks, clonic-tonic convulsions) and for mortality.

-

Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures and death. A significant delay in the onset of seizures or protection from seizures indicates anticonvulsant activity.[15]

Analgesic Activity Screening: The Acetic Acid-Induced Writhing Test

The writhing test is a chemical-induced pain model used to screen for peripheral analgesic activity.[16] Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and analgesic compounds reduce the number of these writhes.

-

Animal Selection: Typically performed in mice.[16]

-

Compound Administration: Administer the novel 1,5-benzodiazepine compounds, a positive control (e.g., Aspirin or Morphine), or a vehicle control.

-

Induction of Writhing: After the appropriate pretreatment time, inject a 0.6% solution of acetic acid intraperitoneally.

-

Observation: Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each compound compared to the vehicle-treated control group.[16]

Part 3: Data Interpretation and Advancing Lead Candidates

The preliminary screening phase will generate a significant amount of data. The key is to interpret this data in a holistic manner to identify promising lead candidates for further development.

Data Presentation

Quantitative data from the preliminary screens should be summarized in clear and concise tables for easy comparison.

Table 1: Preliminary Cytotoxicity and Antimicrobial Screening of Novel 1,5-Benzodiazepines

| Compound ID | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HeLa | IC50 (µM) vs. HEK293 | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |

| BZD-001 | >100 | >100 | >100 | 0 | 0 | 0 |

| BZD-002 | 15.2 | 21.5 | 85.1 | 12 | 8 | 0 |

| BZD-003 | >100 | >100 | >100 | 0 | 0 | 15 |

| Doxorubicin | 0.8 | 1.2 | 5.4 | N/A | N/A | N/A |

| Ciprofloxacin | N/A | N/A | N/A | 25 | 22 | N/A |

| Fluconazole | N/A | N/A | N/A | N/A | N/A | 20 |

Table 2: Preliminary Neuropharmacological Screening of Novel 1,5-Benzodiazepines

| Compound ID | % Time in Open Arms (EPM) | % Protection vs. PTZ Seizures | % Inhibition of Writhing |

| BZD-001 | 45% | 80% | 65% |

| BZD-002 | 15% | 10% | 20% |

| BZD-003 | 20% | 25% | 15% |

| Diazepam | 55% | 100% | N/A |

| Aspirin | N/A | N/A | 75% |

Visualizing the Path Forward

The decision-making process for advancing a compound can be visualized as a workflow.

Caption: Workflow from preliminary screening to preclinical development.

Conclusion: A Foundation for Discovery

This guide has outlined a comprehensive and rational approach to the preliminary biological screening of novel 1,5-benzodiazepines. By employing a tiered strategy that begins with broad in vitro assays and progresses to more specific in vivo models, researchers can efficiently identify and prioritize compounds with the highest therapeutic potential. The emphasis on robust, validated protocols and clear data interpretation provides a solid foundation for the subsequent stages of drug discovery and development. The versatility of the 1,5-benzodiazepine scaffold continues to offer exciting opportunities for the discovery of new medicines to address a wide range of unmet medical needs.

References

- 1. isca.me [isca.me]

- 2. ijpbs.net [ijpbs.net]

- 3. Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Screening methods for Analgesics | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jetir.org [jetir.org]

- 14. researchgate.net [researchgate.net]

- 15. Neuropharmacological screening of two 1,5-benzodiazepine compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine, a heterocyclic compound of significant interest in medicinal chemistry. As part of the 1,5-benzodiazepine class, this molecule holds potential for various pharmacological applications.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for its synthesis, characterization, and the determination of its key physicochemical parameters. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction and Molecular Overview

1,5-Benzodiazepines are a critical class of nitrogen-containing heterocyclic compounds renowned for their diverse biological activities, including antidepressant, antimicrobial, and anticonvulsant properties.[2] The introduction of a furan moiety at the 4-position of the benzodiazepine core in this compound is anticipated to modulate its electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. Furan, a five-membered aromatic heterocycle, is a common scaffold in medicinal chemistry known to participate in various biological interactions.[3] Understanding the fundamental physicochemical properties of this hybrid molecule is paramount for its development as a potential therapeutic agent.

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through a condensation reaction, a common and versatile method for preparing 1,5-benzodiazepine derivatives.[4]

Synthetic Protocol

A plausible synthetic route involves the reaction of o-phenylenediamine with a furan-containing α,β-unsaturated ketone.

Step-by-Step Methodology:

-

Synthesis of the Chalcone Intermediate: 1-(Furan-2-yl)ethan-1-one is reacted with an appropriate aldehyde (e.g., formaldehyde or its equivalent) in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield the corresponding furan-containing chalcone.

-

Cyclocondensation Reaction: The purified chalcone is then reacted with o-phenylenediamine in a suitable solvent such as ethanol or acetic acid. The reaction can be catalyzed by an acid (e.g., glacial acetic acid) or a Lewis acid.[4]

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is neutralized, and the crude product is extracted with an organic solvent. The product is then purified by column chromatography or recrystallization to yield the target compound.

Caption: General workflow for the synthesis and characterization of the target compound.

Spectroscopic Characterization

The structural integrity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene and furan rings, as well as signals for the methylene protons of the dihydrodiazepine ring. The chemical shifts and coupling patterns would be consistent with the proposed structure.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for all the carbon atoms in the molecule, including the sp²-hybridized carbons of the aromatic rings and the imine group, and the sp³-hybridized carbons of the dihydrodiazepine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), C=N stretching of the imine group (around 1630 cm⁻¹), and C-H and C=C stretching vibrations of the aromatic rings.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural information.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are crucial determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

Solubility

The aqueous solubility of benzodiazepine derivatives is generally low.[7][8] The presence of the furan ring, a relatively nonpolar moiety, is not expected to significantly enhance water solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed container.

-

The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

Ionization Constant (pKa)

The pKa value is critical as it dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and binding to biological targets. 1,5-Benzodiazepines can exhibit both acidic and basic properties.[6]

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

A solution of the compound at a known concentration (e.g., 1 mM) is prepared in a suitable solvent system, often a co-solvent mixture like methanol-water or ethanol-water to ensure solubility.[6][9]

-

The ionic strength of the solution is maintained constant using an inert electrolyte such as KCl.[9]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).[9][10]

-

The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

The pKa value is determined from the inflection point of the resulting titration curve. Automated systems can provide high accuracy and throughput.[6]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a key parameter influencing a drug's ability to cross cell membranes.

Experimental Protocol for LogP Determination (HPLC Method):

-

A reversed-phase HPLC method is developed using a C18 column.

-

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

A series of standard compounds with known LogP values are injected to create a calibration curve by plotting their retention times against their LogP values.

-

The this compound is then injected under the same chromatographic conditions.

-

The LogP of the target compound is determined by interpolating its retention time on the calibration curve.[11]

Thermal Stability

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the melting point, thermal stability, and decomposition profile of the compound.

Experimental Protocol for Thermal Analysis:

-

A small, accurately weighed sample of the compound is placed in an aluminum pan.

-

DSC: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to or from the sample is measured as a function of temperature. The melting point is determined from the onset of the endothermic melting peak.[12][13]

-

TGA: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature to determine the decomposition temperature and profile.

Data Summary and Interpretation

Table 1: Predicted and Expected Physicochemical Properties

| Property | Predicted/Expected Value | Significance in Drug Development |

| Molecular Formula | C₁₃H₁₂N₂O | Defines the elemental composition and molecular weight. |

| Molecular Weight | 212.25 g/mol | Influences diffusion and transport properties. |

| Aqueous Solubility | Low | Affects dissolution rate and bioavailability. |

| pKa | Expected in the range of 2-5 and 9-11 | Governs the charge state of the molecule at physiological pH. |

| LogP | Expected to be in the range of 2-4 | Indicates the lipophilicity and potential for membrane permeation. |

| Melting Point (°C) | To be determined experimentally | A key indicator of purity and solid-state stability. |

Conclusion

This technical guide outlines the essential methodologies for the synthesis and comprehensive physicochemical characterization of this compound. The described protocols provide a robust framework for researchers to obtain reliable data on the compound's solubility, pKa, lipophilicity, and thermal stability. These parameters are fundamental to understanding the molecule's behavior in biological systems and are critical for its progression through the drug discovery and development pipeline. The insights gained from these studies will be invaluable for optimizing the compound's properties and evaluating its potential as a therapeutic agent.

References

- 1. isca.me [isca.me]

- 2. Crystal structure, Hirshfeld surface analysis and interaction energy calculation of 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. researchgate.net [researchgate.net]

- 5. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ptfarm.pl [ptfarm.pl]

- 8. ptfarm.pl [ptfarm.pl]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of Furan-Substituted Benzodiazepines

Foreword: The Scientific Imperative for Characterizing Furan-Substituted Benzodiazepines